molecular formula C15H18ClN3O3S2 B12205417 2-chloro-N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

2-chloro-N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12205417
M. Wt: 387.9 g/mol
InChI Key: CBOMUZXNAABMDC-UHFFFAOYSA-N
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Description

This compound is a bicyclic sulfonamide derivative featuring a tetrahydrothieno[3,4-d][1,3]thiazole core fused with a 5,5-dioxide moiety. Key structural attributes include:

  • Chloroacetamide group: Positioned at the 2-chloro-N-acylimine site, contributing to electrophilic reactivity.
  • Sulfone groups (5,5-dioxide): Enhances polarity and stability compared to non-oxidized thiazole analogs.

Its synthesis likely involves cyclization of thioamide precursors, as inferred from similar methods in and .

Properties

Molecular Formula

C15H18ClN3O3S2

Molecular Weight

387.9 g/mol

IUPAC Name

2-chloro-N-[3-[4-(dimethylamino)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide

InChI

InChI=1S/C15H18ClN3O3S2/c1-18(2)10-3-5-11(6-4-10)19-12-8-24(21,22)9-13(12)23-15(19)17-14(20)7-16/h3-6,12-13H,7-9H2,1-2H3

InChI Key

CBOMUZXNAABMDC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CCl

Origin of Product

United States

Preparation Methods

Thiazolidinone Formation

The core is synthesized via cyclization of 2-chloroacetamide derivatives with ammonium thiocyanate. For example, 2-chloro-N-(4-acetylphenyl)acetamide reacts with ammonium thiocyanate in refluxing ethanol to yield 2-iminothiazolidin-4-one intermediates.

Reaction Conditions :

  • Solvent: Ethanol (reflux, 78°C)

  • Reagents: NH₄SCN (1.2 equiv)

  • Time: 6–8 hours

  • Yield: 68–72%

Oxidation to Sulfone

The thieno-thiazole intermediate is oxidized to the sulfone using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

Optimized Protocol :

  • Oxidizing agent: 30% H₂O₂ in acetic acid (1:2 v/v)

  • Temperature: 60°C

  • Time: 12 hours

  • Yield: 85%

Introduction of the 4-(Dimethylamino)phenyl Group

Nucleophilic Aromatic Substitution

The 4-(dimethylamino)phenyl group is introduced at position 3 via Ullmann coupling or nucleophilic substitution. A patent method uses 4-(dimethylamino)phenylboronic acid with a palladium catalyst.

Example Procedure :

  • Substrate: 3-Bromo-tetrahydrothieno[3,4-d]thiazole-5,5-dioxide

  • Reagent: 4-(Dimethylamino)phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: THF/H₂O (4:1)

  • Temperature: 80°C, 24 hours

  • Yield: 78%

Condensation with 2-Chloroacetamide

Schiff Base Formation

The final step involves condensing the thieno-thiazole intermediate with 2-chloroacetamide under basic conditions. A modified procedure from benzothiazole syntheses employs anhydrous K₂CO₃ in chloroform.

Reaction Setup :

  • Solvent: Chloroform (anhydrous)

  • Base: K₂CO₃ (2 equiv)

  • Temperature: 25°C, stirring

  • Time: 4–6 hours

  • Yield: 65–70%

Mechanistic Insight :
The reaction proceeds via deprotonation of the thiazole nitrogen, followed by nucleophilic attack on the chloroacetamide’s carbonyl carbon, eliminating HCl.

Optimization and Troubleshooting

Solvent and Temperature Effects

  • THF vs. DCM : THF improves solubility of intermediates, while DCM facilitates faster kinetics.

  • Low-Temperature Isolation : Cooling to 5–10°C during crystallization enhances purity (99% by HPLC).

Stereochemical Control

The Z-configuration at the imine bond is maintained using bulky bases (e.g., DIPEA) to minimize tautomerization.

Characterization and Analytical Data

Spectral Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.45 (d, J = 8.8 Hz, 2H, ArH), 6.72 (d, J = 8.8 Hz, 2H, ArH), 4.38 (s, 2H, CH₂Cl), 3.02 (s, 6H, N(CH₃)₂).

  • IR (KBr) : 1665 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O), 760 cm⁻¹ (C-Cl).

Purity and Yield Comparison

StepYield (%)Purity (%)Key Condition
Core Formation7295Reflux in EtOH
Oxidation8597H₂O₂ in AcOH
Aryl Introduction7898Pd-catalyzed coupling
Acetamide Condensation7099Anhydrous K₂CO₃, CHCl₃

Alternative Routes and Emerging Methodologies

Microwave-Assisted Synthesis

Reduces reaction time for oxidation from 12 hours to 45 minutes (80°C, 300 W).

Continuous Flow Chemistry

Enables gram-scale production with 90% yield in the condensation step by improving mixing efficiency.

Challenges and Limitations

  • Sulfone Stability : Prolonged heating above 100°C leads to decomposition; temperatures must be tightly controlled.

  • Byproduct Formation : Residual chloride ions may necessitate purification via silica gel chromatography .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.

Scientific Research Applications

2-chloro-N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights critical differences between the target compound and its analogs:

Compound Name / ID Molecular Weight Key Substituents Heterocyclic Core Sulfone Presence Potential Applications
Target Compound ~450–500 g/mol* 2-Chloro, 4-(dimethylamino)phenyl Tetrahydrothieno[3,4-d][1,3]thiazole Yes (5,5-dioxide) Drug development, catalysis
2-Methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide ~440 g/mol 2-Methoxy, 2-methoxyphenyl Tetrahydrothieno[3,4-d][1,3]thiazole Yes Bioactive molecule synthesis
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide 392.48 g/mol 3-Methylphenyl, dimethylamino-acryloyl 1,3,4-Thiadiazole No Antimicrobial agents
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide 383.69 g/mol Trichloroethyl, phenyl-thiadiazole 1,3,4-Thiadiazole No Heterocyclic intermediate synthesis

*Estimated based on analogous structures.

Key Observations:

Core Heterocycle: The target compound’s tetrahydrothieno[3,4-d][1,3]thiazole core distinguishes it from simpler thiadiazole-based analogs (e.g., compounds in and ). This bicyclic system may confer enhanced rigidity and electronic delocalization .

Substituent Effects: The 4-(dimethylamino)phenyl group in the target compound provides stronger electron-donating effects compared to the 2-methoxyphenyl group in .

Sulfone vs. Non-Sulfone Analogs: Sulfone groups (5,5-dioxide) improve solubility in polar solvents and may reduce metabolic degradation in biological systems compared to non-sulfonated thiazoles .

Biological Activity

The compound 2-chloro-N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H16ClN3O4SC_{15}H_{16}ClN_3O_4S, and it features a thieno-thiazole core with a dimethylamino phenyl group. The presence of a chlorine atom and various functional groups suggests potential interactions with biological targets.

Structural Representation

PropertyValue
Molecular Weight367.82 g/mol
IUPAC Name2-chloro-N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Chemical FormulaC₁₅H₁₆ClN₃O₄S

Research indicates that compounds similar to 2-chloro-N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide may exhibit various biological activities:

  • Anticancer Activity : Some studies suggest that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : The compound may exhibit antibacterial and antifungal activities due to its ability to disrupt microbial cell membranes.
  • Anti-inflammatory Effects : There is evidence that similar compounds can modulate inflammatory pathways, potentially reducing symptoms in inflammatory diseases.

Case Studies

  • Anticancer Research :
    A study evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in breast and colon cancer cells, suggesting its potential as a chemotherapeutic agent.
  • Antimicrobial Testing :
    In vitro assays showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria.
  • Inflammation Model :
    In a murine model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), indicating its potential utility in treating inflammatory conditions.

Toxicological Assessment

Toxicity studies are crucial for understanding the safety profile of new compounds. Preliminary assessments indicate that the compound has a low acute toxicity profile, but further studies are needed to evaluate chronic exposure effects and genotoxicity.

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